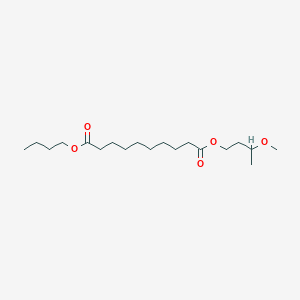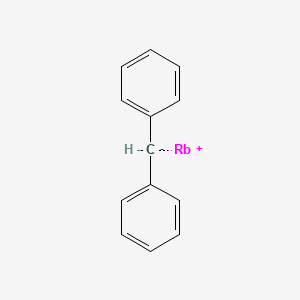![molecular formula C18H38O2Sn B14586675 Tributyl{[2-methyl-1-(oxiran-2-yl)propan-2-yl]oxy}stannane CAS No. 61276-57-1](/img/structure/B14586675.png)
Tributyl{[2-methyl-1-(oxiran-2-yl)propan-2-yl]oxy}stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl{[2-methyl-1-(oxiran-2-yl)propan-2-yl]oxy}stannane is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of a tin atom bonded to three butyl groups and an epoxy-functionalized alkyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tributyl{[2-methyl-1-(oxiran-2-yl)propan-2-yl]oxy}stannane typically involves the reaction of tributyltin hydride with an epoxy-functionalized alkyl halide. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
Bu3SnH+Epoxy-Alkyl Halide→Tributyl[2-methyl-1-(oxiran-2-yl)propan-2-yl]oxystannane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl{[2-methyl-1-(oxiran-2-yl)propan-2-yl]oxy}stannane can undergo various types of chemical reactions, including:
Oxidation: The tin atom can be oxidized to form tin oxides.
Reduction: The compound can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Tin oxides and other oxidized tin species.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin derivatives depending on the substituents used.
Applications De Recherche Scientifique
Tributyl{[2-methyl-1-(oxiran-2-yl)propan-2-yl]oxy}stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of tributyl{[2-methyl-1-(oxiran-2-yl)propan-2-yl]oxy}stannane involves its interaction with molecular targets such as enzymes and receptors. The epoxy group can react with nucleophiles, leading to the formation of covalent bonds with biomolecules. The tin atom can also coordinate with various ligands, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin chloride: Another organotin compound with similar applications but different reactivity.
Tributyltin oxide: Used as a biocide and in industrial applications.
Tributyltin acetate: Employed in organic synthesis and as a catalyst.
Propriétés
Numéro CAS |
61276-57-1 |
|---|---|
Formule moléculaire |
C18H38O2Sn |
Poids moléculaire |
405.2 g/mol |
Nom IUPAC |
tributyl-[2-methyl-1-(oxiran-2-yl)propan-2-yl]oxystannane |
InChI |
InChI=1S/C6H11O2.3C4H9.Sn/c1-6(2,7)3-5-4-8-5;3*1-3-4-2;/h5H,3-4H2,1-2H3;3*1,3-4H2,2H3;/q-1;;;;+1 |
Clé InChI |
YKIZSYWXKVQJEU-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)OC(C)(C)CC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


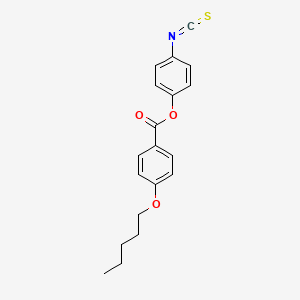
![N'-[2-(4-Fluorophenyl)ethyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14586608.png)
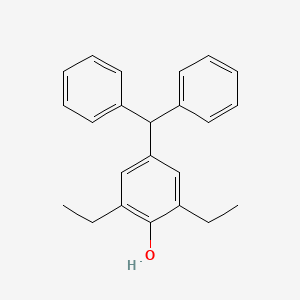
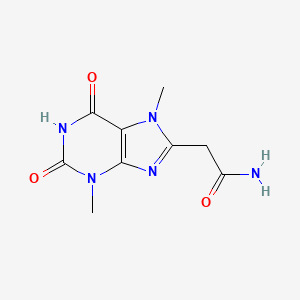
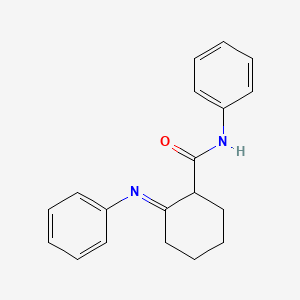

![{[(4-Methyl-1-phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14586639.png)


![N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]glycine](/img/structure/B14586657.png)
![3-[(4-Aminopyrimidin-2-YL)sulfanyl]propanamide](/img/structure/B14586666.png)
![1-[3-(2-Bromoethoxy)-4-nitrophenoxy]-2,4-dichlorobenzene](/img/structure/B14586677.png)
